L-Aspartyl-L-phenylalanine, often referred to by its methyl ester derivative aspartame, is a dipeptide composed of the amino acids L-aspartic acid and L-phenylalanine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It serves as a precursor for aspartame, a well-known artificial sweetener. [, , , , , , ] L-Aspartyl-L-phenylalanine has garnered significant attention for its potential applications in various scientific research fields, including biochemistry, food science, and microbiology.
L-Aspartyl-L-phenylalanine, commonly known as aspartame, is a dipeptide compound formed from the amino acids L-aspartic acid and L-phenylalanine. It is primarily recognized for its use as an artificial sweetener in various food products due to its high sweetness potency, approximately 200 times sweeter than sucrose. Aspartame is classified under the category of non-nutritive sweeteners and is widely utilized in the food and beverage industry.
L-Aspartyl-L-phenylalanine is classified as a dipeptide and falls within the category of artificial sweeteners. It is also categorized under peptides in biochemical classifications due to its formation from two amino acids.
The synthesis of L-Aspartyl-L-phenylalanine can be achieved through several methods, including chemical synthesis and enzymatic processes.
The enzymatic synthesis of L-Aspartyl-L-phenylalanine typically involves optimizing conditions such as temperature, pH, and substrate concentration to enhance yield and efficiency. Thermolysin has been shown to effectively catalyze the reaction under controlled conditions, making it a preferred choice for industrial applications .
L-Aspartyl-L-phenylalanine consists of two amino acids linked by a peptide bond. The molecular formula is , and it has a molecular weight of approximately 294.31 g/mol. The structure features a carboxylic acid group from the aspartic acid component and an amine group from phenylalanine, contributing to its properties as a sweetener.
The three-dimensional structure of L-Aspartyl-L-phenylalanine can be analyzed using various techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and interactions with taste receptors.
L-Aspartyl-L-phenylalanine can undergo several chemical reactions:
The stability of L-Aspartyl-L-phenylalanine is influenced by factors such as pH, temperature, and presence of moisture. Understanding these reactions is crucial for ensuring product quality during storage and usage in food formulations.
The sweetness of L-Aspartyl-L-phenylalanine is mediated through its interaction with specific receptors on the taste buds. Upon ingestion, it binds to the sweet taste receptors (T1R2/T1R3), triggering a signal transduction pathway that results in the perception of sweetness.
Research indicates that the binding affinity of L-Aspartyl-L-phenylalanine to these receptors is significantly higher than that of sucrose, contributing to its intense sweetness profile . The precise mechanism involves conformational changes in the receptor upon ligand binding, leading to activation of downstream signaling pathways.
Analytical techniques such as liquid chromatography-tandem mass spectrometry are used for quantifying L-Aspartyl-L-phenylalanine in food products and assessing its purity during synthesis .
L-Aspartyl-L-phenylalanine is primarily used in the food industry as an artificial sweetener due to its high sweetness intensity without contributing significant calories. It is commonly found in:
The molecular formula of L-Aspartyl-L-phenylalanine is C₁₃H₁₆N₂O₅, with a molecular weight of 280.28 g/mol. Its IUPAC name is (3S)-3-amino-3-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}propanoic acid [5] [6]. Key structural and physical characteristics include:
Table 1: Physicochemical Properties of L-Aspartyl-L-phenylalanine
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆N₂O₅ |
Molecular Weight | 280.28 g/mol |
Melting Point | 236–239°C |
Water Solubility (25°C) | 1.14 g/L |
Chiral Centers | Two (L-configuration essential) |
pKa Values | 3.0 (α-COOH), 3.9 (β-COOH), 8.5 (NH₃⁺) |
The dipeptide bond in Asp-Phe renders it susceptible to enzymatic hydrolysis by peptidases (e.g., erythrocyte L-aspartyl-L-phenylalanine hydrolase), which cleave it into constituent amino acids for metabolic use [4] [6]. Its crystalline structure features hydrogen-bonded networks between the amino, carboxylate, and carbonyl groups, contributing to its stability in solid state [8].
L-Aspartyl-L-phenylalanine was first isolated during metabolic studies in the mid-20th century, but its significance surged in 1965 when chemist James M. Schlatter at G.D. Searle & Company synthesized it as an intermediate in anti-ulcer drug research. Schlatter accidentally discovered its sweet taste after licking his finger contaminated with the compound—an event that initiated commercial sweetener development [2].
Key Historical Milestones:
Table 2: Historical Timeline of L-Aspartyl-L-phenylalanine and Aspartame
Year | Event |
---|---|
1965 | Schlatter synthesizes Asp-Phe during gastric secretion research |
1974 | FDA initially approves aspartame; approval halted pending review |
1981 | FDA re-approves aspartame for dry foods |
1983 | Aspartame approval extended to carbonated beverages |
1986 | Catalytic asymmetric synthesis developed for high-purity Asp-Phe derivatives |
Early metabolic studies confirmed that Asp-Phe is hydrolyzed in the human intestine by peptidases into aspartate and phenylalanine, identical to the digestive pathway of dietary proteins. This established its safety profile as a metabolite rather than a novel xenobiotic [4] [9]. Research in the 1990s further elucidated its enzymatic degradation kinetics, including the role of erythrocyte hydrolases in clearing trace circulating dipeptide [4].
L-Aspartyl-L-phenylalanine is the immediate precursor of aspartame (L-aspartyl-L-phenylalanine methyl ester), an artificial sweetener 180–200× sweeter than sucrose. Aspartame synthesis requires esterification of Asp-Phe’s C-terminal phenylalanine carboxyl group [1] [9].
Industrial Synthesis Methods:
Table 3: Enzymatic vs. Chemical Synthesis of Aspartame Precursor
Parameter | Enzymatic Synthesis | Chemical Synthesis |
---|---|---|
Catalyst | Thermolysin (immobilized) | Organic reagents (e.g., anhydrides) |
Stereospecificity | 100% L-L dipeptide | Requires isomer separation |
Yield | >95% | 60–80% |
Byproducts | Minimal | Protected intermediates |
Industrial Scalability | High (continuous column reactors) | Moderate |
Post-Synthesis Hydrolysis:
In finished products, aspartame undergoes gradual hydrolysis back to L-Aspartyl-L-phenylalanine under heat or alkaline conditions. This reaction is significant because:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7